n-(4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)formamide
Description
N-(4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)formamide is a pyrimidine derivative featuring a formamide group at the 5-position, a methyl substituent at the 1-position, and an amino group at the 4-position. Its structure is characterized by a six-membered pyrimidine ring with conjugated keto and amino groups, which may contribute to hydrogen bonding and molecular recognition properties .
Properties
IUPAC Name |
N-(4-amino-1-methyl-6-oxopyrimidin-5-yl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-10-2-8-5(7)4(6(10)12)9-3-11/h2-3H,7H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFXXESVFHMBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C(C1=O)NC=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60982737 | |
| Record name | (4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60982737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64194-59-8 | |
| Record name | N-(4-Amino-1,6-dihydro-1-methyl-6-oxo-5-pyrimidinyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64194-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC57901 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60982737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)formamide typically involves a multi-step process. One common method includes the reaction of aminopyrimidine with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as cerium ammonium nitrate, and may involve microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the production process. The choice of solvents, temperature, and pressure conditions are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic reagents like amines or thiols are used in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antiviral properties. Specifically, n-(4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)formamide has been investigated for its potential as an antiviral agent. A study demonstrated that modifications in the pyrimidine structure could enhance the compound's efficacy against viral infections by inhibiting viral replication mechanisms .
Antitumor Properties
Another prominent application is in the field of oncology. Compounds similar to this compound have shown promise as antitumor agents. For instance, studies have reported that certain pyrimidine derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
Biochemistry
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it has been noted for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism and DNA synthesis. This inhibition can potentially lead to therapeutic applications in treating diseases characterized by rapid cell division, such as cancer .
Agricultural Sciences
Pesticide Development
In agricultural research, this compound derivatives are being explored for their potential use as pesticides. Their ability to disrupt the metabolic processes of pests makes them candidates for developing new agrochemicals aimed at improving crop yields while minimizing environmental impact .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-(4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-Amino-2-mercapto-6-oxo-1,6-dihydropyrimidin-5-yl) Derivatives
Key Compounds :
- N-(4-Amino-2-mercapto-6-oxo-1,6-dihydropyrimidin-5-yl)-3-nitrobenzenesulfonamide (IX) Structure: Features a sulfonamide group at the 5-position and a thiol (-SH) group at the 2-position. Synthesis: Prepared via alkylation with excess alkyl bromide at elevated temperatures (80°C) and extended reaction times . Properties: The thiol group enhances reactivity, enabling further functionalization (e.g., S-alkylation).
Comparison :
N-(4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)formamide (CAS 64194-58-7)
Structure : Differs from the target compound by the absence of the 1-methyl group .
Comparison :
- Molecular Weight : The methyl group increases the molecular weight by 14 g/mol (target: C₆H₈N₄O₂ vs. analog: C₅H₆N₄O₂).
- Solubility : The methyl group may reduce aqueous solubility due to increased hydrophobicity.
- Biological Activity : Unmethylated analogs like NSC158242 are explored as enzyme inhibitors, suggesting that methylation could modulate target selectivity .
N-(2-((4-Acetamidophenyl)amino)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide (CAS 888414-03-7)
Structure : Contains a benzamide group at the 5-position and a complex thioether side chain at the 2-position .
Comparison :
- Synthetic Complexity : The analog requires multi-step synthesis involving thioether formation, whereas the target compound can be synthesized via simpler alkylation routes .
Research Findings and Implications
- Reactivity : The absence of a thiol or sulfonamide group in the target compound limits its utility in covalent inhibitor design but may improve metabolic stability .
- Biological Potential: Structural analogs with sulfonamide or benzamide groups exhibit antibacterial and enzyme inhibitory activities, suggesting the target compound could be optimized for similar applications .
- Synthetic Feasibility : The methyl group at the 1-position may require tailored alkylation protocols, as seen in related pyrimidine syntheses .
Biological Activity
N-(4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)formamide, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article delves into its synthesis, biological evaluations, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and structural attributes:
- Molecular Formula : C7H10N4O2
- Molecular Weight : 174.18 g/mol
- IUPAC Name : this compound
This compound features a pyrimidine ring, which is known for its biological significance in various pharmacological contexts.
Anticancer Properties
Research has indicated that derivatives of pyrimidine compounds exhibit notable anticancer activity. For instance, studies have shown that certain analogs of this compound can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of oxidative stress and apoptosis in malignant cells.
Table 1: In Vitro Anticancer Activity
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | CCRF-CEM (leukemia) | >20 | No significant activity |
| Compound B | A375 (melanoma) | 6.7 | Induces ROS production |
| N-(4-Amino...) | B16F10 (mouse melanoma) | 10 | Apoptosis via oxidative stress |
The data suggests that while some derivatives show limited activity, others can effectively induce cytotoxicity in specific cancer types.
Antiviral Activity
Recent studies have also explored the antiviral potential of pyrimidine derivatives against SARS-CoV-2. Computational analyses indicated that certain structural modifications could enhance binding affinity to viral proteases, suggesting a pathway for therapeutic development against COVID-19.
Table 2: Antiviral Activity Assessment
| Compound | Target Virus | Binding Affinity (kcal/mol) | Remarks |
|---|---|---|---|
| Compound C | SARS-CoV-2 Main Protease | -9.5 | High affinity observed |
| N-(4-Amino...) | Influenza Virus | -7.2 | Moderate affinity |
Case Study 1: Anticancer Efficacy in Melanoma Models
A study conducted on B16F10 melanoma cells demonstrated that N-(4-Amino...) significantly reduced cell viability at concentrations as low as 10 µg/mL. The mechanism was linked to increased reactive oxygen species (ROS) levels leading to apoptosis.
Case Study 2: Structural Optimization for Antiviral Activity
Researchers synthesized various analogs of N-(4-Amino...) and evaluated their antiviral properties against SARS-CoV-2. Modifications to the formamide group enhanced binding interactions with the viral protease, indicating a promising direction for drug development.
Q & A
Basic: What synthetic methodologies are commonly employed for N-(4-Amino-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)formamide?
Answer:
The compound is typically synthesized via condensation reactions between substituted pyrimidine precursors and formamide derivatives. Key steps include:
- Reagent selection : Use of alkyl bromides or sulfonyl chlorides for functionalization (e.g., thioether linkages) .
- Reaction conditions : Reactions often proceed under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 45–80°C for 6–12 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard, with yields ranging from 48% to 75% depending on substituents .
- Characterization : Confirmed via , HRMS, and IR spectroscopy .
Advanced: How can factorial design optimize synthetic yield and purity?
Answer:
Factorial design allows systematic evaluation of variables (e.g., temperature, reagent equivalents, reaction time). For example:
- Variables : Increasing alkyl bromide equivalents (>2 equiv) and temperature (80°C vs. 45°C) improves bis-substitution efficiency .
- Data analysis : Use ANOVA to identify significant factors. For instance, extended reaction times (overnight) reduce side-product formation .
- Validation : Confirm optimized conditions with triplicate runs and HPLC purity checks (>95%) .
Basic: What spectroscopic and crystallographic tools validate this compound’s structure?
Answer:
- NMR : in DMSO-d6 resolves pyrimidine NH protons (δ 10.34 ppm) and formamide signals (δ 8.10 ppm) .
- HRMS : Accurate mass determination (e.g., [M–H] at m/z 460.0769) confirms molecular formula .
- X-ray crystallography : SHELXL refines structures, addressing disorders (e.g., methine H/methyl C disordering) via occupancy factor adjustments .
Advanced: How to resolve crystallographic disorder in pyrimidine derivatives?
Answer:
- Data collection : High-resolution datasets (e.g., 0.8 Å) reduce noise. Use Mo Kα radiation for better scattering .
- Refinement : In SHELXL, apply PART instructions for split positions. For example, refine disordered methine H atoms with 0.52:0.48 occupancy .
- Validation : Check R-factors (<0.05) and ADDSYM alerts to avoid overfitting .
Basic: What biological targets are associated with this compound?
Answer:
Pyrimidine analogs often target enzymes like dihydrofolate reductase (DHFR) or kinases.
- Mechanistic studies : In vitro assays (IC) using fluorogenic substrates quantify inhibition .
- Therapeutic potential : Anticancer or antimicrobial activity is hypothesized based on structural analogs (e.g., isobutyramide derivatives) .
Advanced: How to design SAR studies for bioactivity enhancement?
Answer:
- Substituent variation : Replace the formamide group with bulkier amides (e.g., isobutyramide) to assess steric effects on target binding .
- In silico modeling : Docking studies (AutoDock Vina) predict binding affinities to DHFR. Validate with MD simulations (GROMACS) .
- Data correlation : Compare IC values with computed binding energies to identify pharmacophore motifs .
Basic: What analytical methods detect synthetic impurities?
Answer:
- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) resolve unreacted precursors .
- TLC : Ethyl acetate/hexane (3:7) identifies byproducts with Rf < 0.3 .
- Elemental analysis : Verify C/H/N ratios (e.g., C: 49.56%, H: 4.12%, N: 15.21%) .
Advanced: How to address discrepancies in reported biological data?
Answer:
- Purity checks : Re-analyze compounds via HRMS to rule out degradation (e.g., deamination at C4) .
- Assay conditions : Compare buffer pH, temperature, and cell lines used. For example, DHFR inhibition varies with Mg concentration .
- Structural confirmation : Revisit crystallographic data to ensure correct tautomeric form (e.g., 1,6-dihydro vs. 3,4-dihydro isomers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
